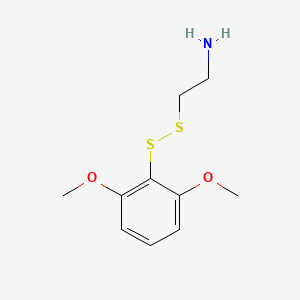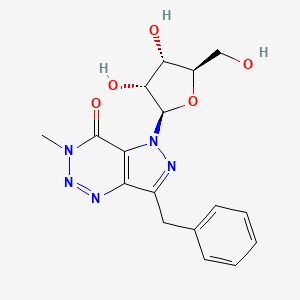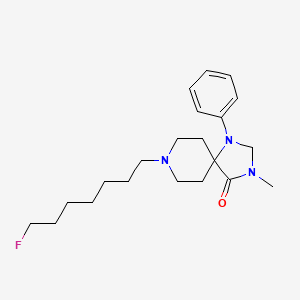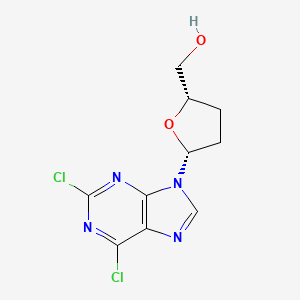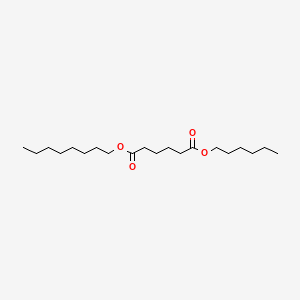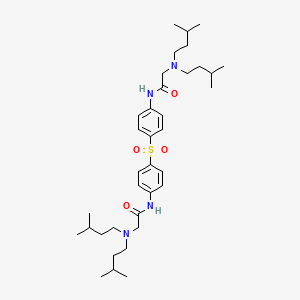
(3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester is a complex organic molecule with a unique structure It belongs to the class of phosphonic acid esters and features a cyclopenta(a)phenanthrene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester involves multiple steps. The starting materials typically include a cyclopenta(a)phenanthrene derivative and a phosphonic acid ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH, temperature, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone groups may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development and pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of advanced materials with specific functionalities.
作用機序
The mechanism of action of (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler ester with a similar functional group but a different core structure.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Another complex ester with distinct structural features.
Uniqueness
The uniqueness of (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester lies in its cyclopenta(a)phenanthrene core and the presence of both hydroxyl and phosphonic acid ester groups
特性
CAS番号 |
6182-24-7 |
|---|---|
分子式 |
C28H45O6P |
分子量 |
508.6 g/mol |
IUPAC名 |
17-[3-di(propan-2-yloxy)phosphorylpropanoyl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H45O6P/c1-18(2)33-35(32,34-19(3)4)16-12-25(30)28(31)15-11-24-22-8-7-20-17-21(29)9-13-26(20,5)23(22)10-14-27(24,28)6/h17-19,22-24,31H,7-16H2,1-6H3 |
InChIキー |
WAHHDHLBWKJTOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(CCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


